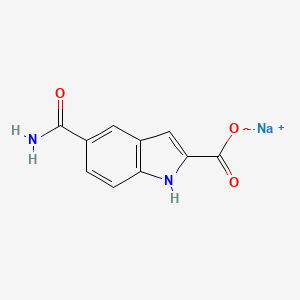

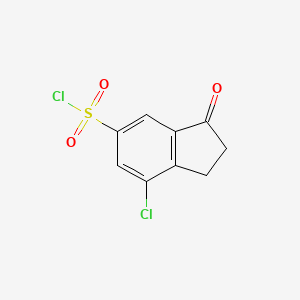

![molecular formula C11H20FNO4S B6606555 tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate CAS No. 2167668-46-2](/img/structure/B6606555.png)

tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alkyl group . They are widely used in organic synthesis as protecting groups for amines .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through the formation of a carbamic acid intermediate, which then rearranges to give the carbamate .Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate functional group, which consists of a carbonyl group (C=O) attached to an amine (NH2) and an alkyl group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions. One common reaction is deprotection, which involves the removal of the tert-butyl group to reveal the amine. This can be achieved using trifluoroacetic acid (TFA), which protonates the carbamate, leading to the loss of the tert-butyl cation and the formation of a carbamic acid. The carbamic acid then undergoes decarboxylation to give the free amine .Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins and enzymes, forming strong covalent bonds .

Mode of Action

The compound is part of the aliphatic sulfonyl fluorides group, which are excellent SuFEx (sulfur (VI) fluoride exchange) agents due to their moderate reactivity . They tolerate many other functional groups and can be handled in aqueous buffers . When attached to biomolecules, such as due to protein binding, they react, forming strong covalent bonds . This mechanism makes them promising in designing irreversible protein inhibitors and protein labeling probes .

Biochemical Pathways

Similar compounds have been known to bind to the hydrophobic groove of the inner interface formed by homodimers of certain enzymes, leading to irreversible inhibition .

Result of Action

Similar compounds have been known to cause irreversible inhibition of certain enzymes .

Propriétés

IUPAC Name |

tert-butyl N-[[1-(fluorosulfonylmethyl)cyclobutyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO4S/c1-10(2,3)17-9(14)13-7-11(5-4-6-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPOCBCYTZJQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCC1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}carbamate](/img/structure/B6606485.png)

![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)

![tert-butyl 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-3-carboxylate](/img/structure/B6606498.png)

![tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate](/img/structure/B6606509.png)

![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)

![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)

![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)

![3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide](/img/structure/B6606536.png)

![potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide](/img/structure/B6606574.png)